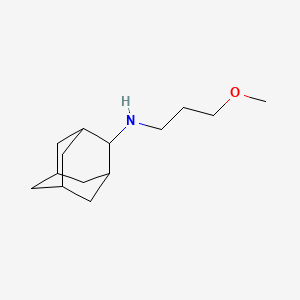![molecular formula C23H30N4O9 B5057118 2-(1-azepanyl)-N-[2-(dimethylamino)-4-quinolinyl]acetamide diethanedioate](/img/structure/B5057118.png)
2-(1-azepanyl)-N-[2-(dimethylamino)-4-quinolinyl]acetamide diethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-azepanyl)-N-[2-(dimethylamino)-4-quinolinyl]acetamide diethanedioate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as AZAQA and is known for its unique properties, which make it a suitable candidate for research in different areas.
Wirkmechanismus
The mechanism of action of AZAQA is still not fully understood, but studies have suggested that it works by inhibiting the growth of cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the replication of viruses and bacteria.
Biochemical and Physiological Effects:
AZAQA has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes, and reduce the production of inflammatory cytokines. It has also been found to have a low toxicity profile, making it a suitable candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AZAQA is its low toxicity profile, which makes it a safe compound for use in lab experiments. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of AZAQA is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on AZAQA. One area of interest is the development of AZAQA-based drug delivery systems for the treatment of cancer and viral infections. Another area of interest is the development of AZAQA-based materials for use in OLEDs and other electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of AZAQA and its potential applications in various fields.
Synthesemethoden
The synthesis of AZAQA involves a multistep process that requires the use of various chemicals and reagents. The first step involves the synthesis of 2-(1-azepanyl) acetamide, which is then reacted with 2-(dimethylamino)-4-chloroquinoline to produce 2-(1-azepanyl)-N-[2-(dimethylamino)-4-quinolinyl]acetamide. The final step involves the diethanedioate salt formation of the compound.
Wissenschaftliche Forschungsanwendungen
AZAQA has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, AZAQA has been found to exhibit anticancer, antiviral, and antibacterial activities. In pharmacology, it has been studied for its potential use as a drug delivery system. In material science, AZAQA has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N-[2-(dimethylamino)quinolin-4-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O.2C2H2O4/c1-22(2)18-13-17(15-9-5-6-10-16(15)20-18)21-19(24)14-23-11-7-3-4-8-12-23;2*3-1(4)2(5)6/h5-6,9-10,13H,3-4,7-8,11-12,14H2,1-2H3,(H,20,21,24);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAMOUWDPPFUAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)NC(=O)CN3CCCCCC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5057042.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057057.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenylbutanamide](/img/structure/B5057074.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(4-morpholinyl)propyl]amine](/img/structure/B5057077.png)
![3-({[(2-ethyl-5-pyrimidinyl)methyl]amino}methyl)-N,N-dimethyl-2-pyridinamine](/img/structure/B5057085.png)
![(2-aminoethyl)[4-(2-biphenylyloxy)butyl]amine](/img/structure/B5057088.png)
![1-[3-(4-acetyl-1-piperazinyl)-3-oxopropyl]-2-phenyl-1H-indole](/img/structure/B5057093.png)
![2-{[4-(2-naphthyloxy)butyl]amino}ethanol](/img/structure/B5057110.png)
![2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5057128.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5057136.png)


